molecular formula C6H11N5 B13686982 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine

1-[(1-Methyl-3-pyrazolyl)methyl]guanidine

Cat. No.: B13686982
M. Wt: 153.19 g/mol
InChI Key: UTGKTTKAWDGTDP-UHFFFAOYSA-N
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Description

1-[(1-Methyl-3-pyrazolyl)methyl]guanidine is a compound that features a pyrazole ring substituted with a methyl group and a guanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine typically involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with guanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-3-pyrazolyl)methyl]guanidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-[(1-Methyl-3-pyrazolyl)methyl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The guanidine moiety can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity .

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-[(1-methylpyrazol-3-yl)methyl]guanidine

InChI

InChI=1S/C6H11N5/c1-11-3-2-5(10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9)

InChI Key

UTGKTTKAWDGTDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CN=C(N)N

Origin of Product

United States

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